![molecular formula C21H17BrN2O4S B2845296 N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-bromobenzenesulfonamide CAS No. 866157-26-8](/img/structure/B2845296.png)

N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-bromobenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

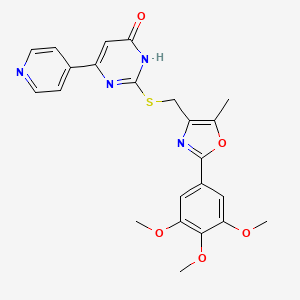

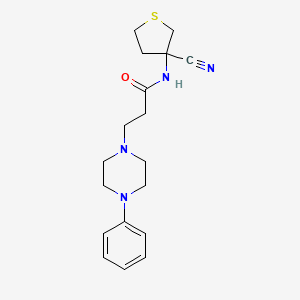

“N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-bromobenzenesulfonamide” is a compound that falls under the category of dibenzo[b,f][1,4]oxazepin derivatives . These compounds are known to be selective inhibitors of the Dopamine D2 receptor .

Synthesis Analysis

The synthesis of such compounds involves a process comprised of the N-arylation reaction between N-arylated 2-aminophenols and 2-halogenated benzoic or phenylacetic acids to afford a series of multi-functionalized triarylamines . This is followed by chemo- and regio-selective intramolecular lactonization or acylation under mild conditions .Molecular Structure Analysis

The molecular structure of this compound is complex, with a dibenzo[b,f][1,4]oxazepin core structure. The compound also contains an acetyl group attached to the 10-position of the dibenzo[b,f][1,4]oxazepin ring, a sulfonamide group attached to the 2-position, and a bromine atom attached to the 4-position of the benzenesulfonamide .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antiproliferative Agents

N-ethyl-N-methylbenzenesulfonamide derivatives, including compounds structurally related to N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-bromobenzenesulfonamide, have been synthesized and evaluated for their antimicrobial and antiproliferative activities. These compounds were found to exhibit significant cytotoxic activity against human cell lines, including alveolar adenocarcinoma carcinoma (lung) and liver carcinoma, highlighting their potential as effective antimicrobial and antiproliferative agents (Shimaa M. Abd El-Gilil, 2019).

Carbonic Anhydrase Inhibitors

Research into this compound and related compounds has revealed their strong inhibition of human carbonic anhydrases, enzymes of therapeutic relevance. This inhibition is especially significant for the development of new treatments for conditions where carbonic anhydrase activity is implicated, suggesting these compounds' utility in therapeutic applications (A. Sapegin et al., 2018).

Enantioselective Synthesis

The catalytic enantioselective aza-Reformatsky reaction with cyclic dibenzo[b,f][1,4]oxazepines, including derivatives of this compound, has been explored for the synthesis of chiral compounds. These reactions lead to the synthesis of chiral ethyl 2-(10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-yl)acetate derivatives with excellent yields and high enantioselectivities, opening new avenues for the synthesis of chiral molecules (L. D. Munck et al., 2017).

Anti-inflammatory Activity

Compounds structurally related to this compound have demonstrated significant anti-inflammatory activity. Specifically, acetic acid derivatives of tricyclic systems, such as dibenzo[b,f]thiepin and dibenz[b,f]oxepin, have shown promising results in both short- and long-term animal assays, with low gastric irritation liability, indicating their potential as anti-inflammatory agents (J. Ackrell et al., 1978).

Wirkmechanismus

Zukünftige Richtungen

The potential therapeutic applications of this compound, particularly its role as a selective inhibitor of the Dopamine D2 receptor, suggest that it could be a subject of future research in the field of medicinal chemistry . Further studies could explore its potential uses in the treatment of various central nervous system disorders .

Eigenschaften

IUPAC Name |

N-(5-acetyl-6H-benzo[b][1,4]benzoxazepin-8-yl)-4-bromobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17BrN2O4S/c1-14(25)24-13-15-12-17(23-29(26,27)18-9-6-16(22)7-10-18)8-11-20(15)28-21-5-3-2-4-19(21)24/h2-12,23H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANGUZHODZAQDMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Br)OC4=CC=CC=C41 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17BrN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-5-bromo-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2845213.png)

![N-[(3-Cyclohexyl-1-methylpyrazol-4-yl)methyl]-1-(3-ethyl-1,2-oxazol-5-yl)methanamine;dihydrochloride](/img/structure/B2845214.png)

![Ethyl 4-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamido)benzoate](/img/structure/B2845215.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2845219.png)

![tert-butyl N-[(1S)-1-(naphthalen-1-yl)ethyl]carbamate](/img/structure/B2845220.png)

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoquinoline-1-carboxamide](/img/structure/B2845224.png)

![2-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B2845228.png)

![N-[[3-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2845235.png)